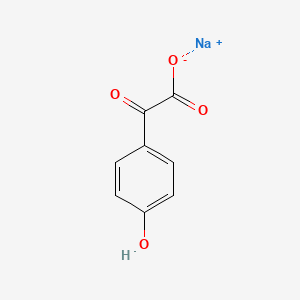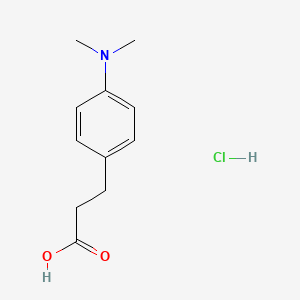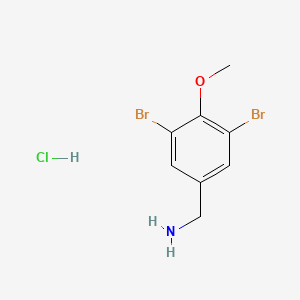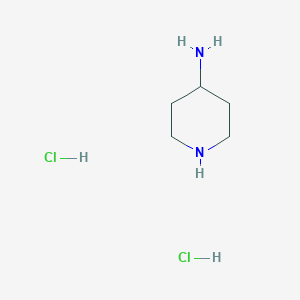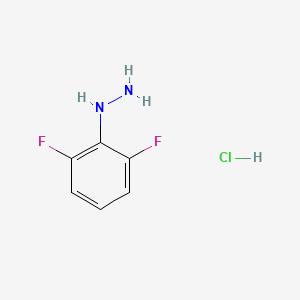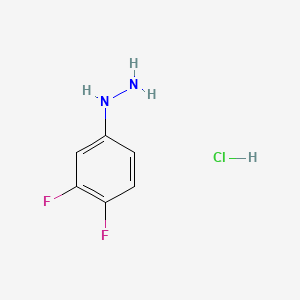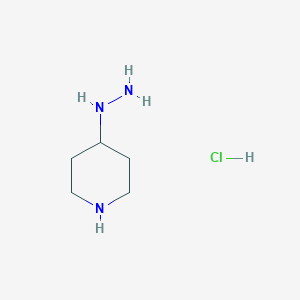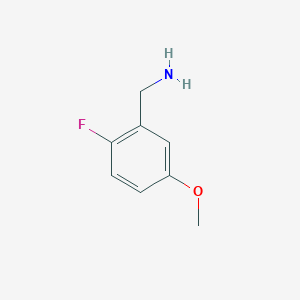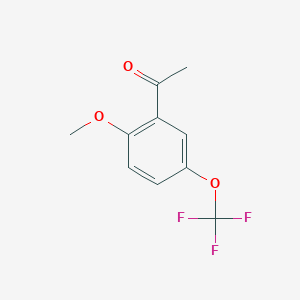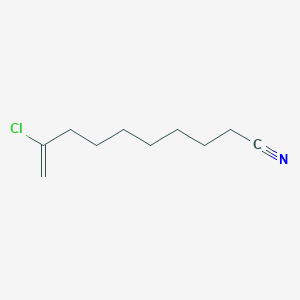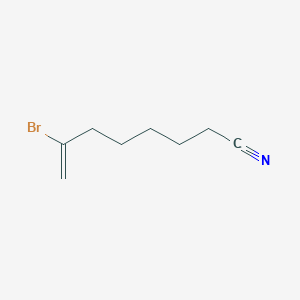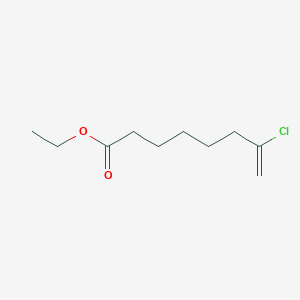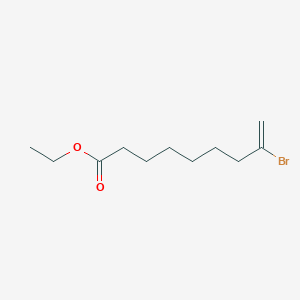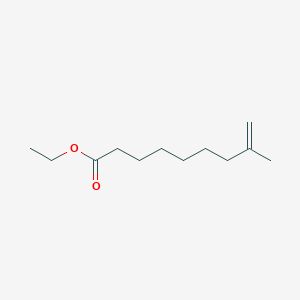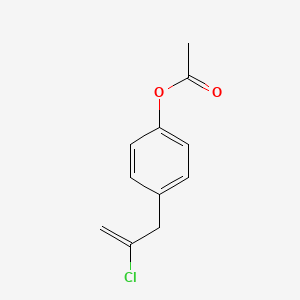
3-(4-Acetoxyphenyl)-2-chloro-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “3-(4-Acetoxyphenyl)-2-chloro-1-propene” belong to a class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like Friedel-Crafts acylation or alkylation, and the use of reagents like acetic anhydride .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . The compound “3-(4-Acetoxyphenyl)-4-chlorocinnoline” has a total of 32 atoms; 11 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on the conditions and reagents used. For example, (E)-3-(4-hydroxyphenyl)acrylate reacts with acetic anhydride at 80 °C to produce a related compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, “3-(4-Acetoxyphenyl)-4-chlorocinnoline” has a density of 1.3±0.1 g/cm³, a boiling point of 365.5±17.0 °C at 760 mmHg, and a molar volume of 162.7±3.0 cm³ .Applications De Recherche Scientifique
Synthesis and Use as a Precursor : "3-(4-Acetoxyphenyl)-2-chloro-1-propene" has been identified as a precursor in chemical syntheses. For instance, its use as a precursor for 1-acetoxy-3-chloro-2-propanone was demonstrated in a study by Sakai Kunikazu and K. Kondo (1990) (Sakai Kunikazu & Kondo, 1990).
Role in Polymerization : The compound has applications in the field of polymer science. For example, a study by H. Bronstein and C. Luscombe (2009) explored the controlled chain-growth polymerization of polythiophenes, using related catalysts (Bronstein & Luscombe, 2009).
Microwave-Assisted Synthesis : Microwave-assisted synthesis involving compounds such as "3-(4-Acetoxyphenyl)-2-chloro-1-propene" has been researched for efficiency in synthesis processes. A study by S. Khatun et al. (2013) demonstrated this method's effectiveness (Khatun et al., 2013).
Oxidation of Lignin Model Compounds : In a study by F. Cui and D. Dolphin (1995), the oxidation of compounds similar to "3-(4-Acetoxyphenyl)-2-chloro-1-propene" by iron porphyrin was examined, contributing to understanding lignin degradation (Cui & Dolphin, 1995).
Catalyzed Oxidation Studies : Moriarty et al. (1992) studied the catalyzed oxidation of allenes to synthesize related compounds, demonstrating the broader applicability of "3-(4-Acetoxyphenyl)-2-chloro-1-propene" in organic chemistry (Moriarty et al., 1992).
Asymmetric Synthesis : The compound has been used in asymmetric synthesis, as shown in a study by Huang Yu-me (2015), where it served as an intermediate for synthesizing drugs for treating depression (Huang Yu-me, 2015).
Supramolecular Architectures : Li Wang and Rui Xu (2022) explored the formation of three-dimensional framework structures involving compounds like "3-(4-Acetoxyphenyl)-2-chloro-1-propene," contributing to materials science and supramolecular chemistry (Wang & Xu, 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(2-chloroprop-2-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)7-10-3-5-11(6-4-10)14-9(2)13/h3-6H,1,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDKOGVYQPDVCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641201 |
Source


|
| Record name | 4-(2-Chloroprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetoxyphenyl)-2-chloro-1-propene | |
CAS RN |
890097-85-5 |
Source


|
| Record name | 4-(2-Chloroprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

